molecular formula C21H20N4O B2400560 N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 902013-86-9

N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2400560
CAS RN: 902013-86-9
M. Wt: 344.418
InChI Key: OVDRNBAKSVSDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are a type of nitrogen-containing heterocycles, which are of great interest due to their biological potential . They are present in relevant drugs and have been studied in the development of new therapies .


Chemical Reactions Analysis

The chemical reactions involving “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazolo[1,5-a]pyrimidines have been involved in various chemical reactions due to their versatile structure .

Mechanism of Action

The mechanism of action of “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would depend on its specific biological activity. Pyrazolo[1,5-a]pyrimidines have shown a therapeutic interest and have been used on several therapeutic targets .

Future Directions

The future directions for research on “N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” would likely involve further exploration of its biological activity and potential therapeutic applications. Pyrazolo[1,5-a]pyrimidines have been studied in the development of new therapies , and this compound could be a part of that research.

properties

IUPAC Name

N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-15-12-20(22-13-16-8-4-3-5-9-16)25-21(24-15)18(14-23-25)17-10-6-7-11-19(17)26-2/h3-12,14,22H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDRNBAKSVSDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648527
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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